N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide
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Overview
Description
N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide is a complex organic compound that features a quinoline core, an isoquinoline moiety, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Isoquinoline Moiety: Starting with a precursor such as 3,4-dihydroisoquinoline, which can be synthesized via Pictet-Spengler reaction involving an aldehyde and an amine.
Attachment of the Phenyl Group: The isoquinoline derivative is then reacted with a phenyl halide under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reaction) to introduce the phenyl group.
Carbamoylation: The phenylisoquinoline intermediate is then subjected to carbamoylation using a suitable isocyanate to form the phenylcarbamoyl group.
Quinoline Carboxamide Formation: Finally, the quinoline-3-carboxylic acid is coupled with the phenylcarbamoyl intermediate using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and quinoline moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated or nucleophile-substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of specialty chemicals and materials. Its reactivity and structural properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide: shares similarities with other quinoline and isoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Properties
Molecular Formula |
C34H30N4O2 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C34H30N4O2/c39-33(28-21-26-8-3-5-11-31(26)35-22-28)37-32-12-6-4-10-30(32)34(40)36-29-15-13-24(14-16-29)17-19-38-20-18-25-7-1-2-9-27(25)23-38/h1-16,21-22H,17-20,23H2,(H,36,40)(H,37,39) |
InChI Key |
JCKRZMGEVAGHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6N=C5 |
Synonyms |
XR 9577 XR-9577 XR9577 |
Origin of Product |
United States |
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